5-{[benzyl(methyl)amino]methyl}-N-[1-(hydroxymethyl)-2-methylpropyl]isoxazole-3-carboxamide -

5-{[benzyl(methyl)amino]methyl}-N-[1-(hydroxymethyl)-2-methylpropyl]isoxazole-3-carboxamide

Catalog Number: EVT-5483636
CAS Number:
Molecular Formula: C18H25N3O3
Molecular Weight: 331.4 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

3-(5-Hydroxymethyl-2-furyl)-1-benzyl-indazole (YC-1)

Compound Description: 3-(5-Hydroxymethyl-2-furyl)-1-benzyl-indazole, also known as YC-1, is a drug known to modulate the response of soluble guanylyl cyclase to nitric oxide (NO). [] It has been found to greatly potentiate long-term potentiation (LTP) in rat hippocampal and amygdala slices. [] YC-1's potentiation of LTP is mediated via the NO-cGMP-PKG-ERK signaling pathway. []

Relevance: While 3-(5-Hydroxymethyl-2-furyl)-1-benzyl-indazole (YC-1) does not share direct structural similarity to 5-{[benzyl(methyl)amino]methyl}-N-[1-(hydroxymethyl)-2-methylpropyl]isoxazole-3-carboxamide, it is included due to its modulation of the NO-cGMP-PKG-ERK signaling pathway. This pathway may also be relevant to the activity of the target compound, as both molecules likely exert their effects through interactions with neuronal signaling mechanisms. Therefore, understanding the effects of YC-1 on this pathway can provide insights into potential mechanisms of action for 5-{[benzyl(methyl)amino]methyl}-N-[1-(hydroxymethyl)-2-methylpropyl]isoxazole-3-carboxamide.

2-Amino-9-(3-hydroxymethyl-4-alkoxycarbonyloxybut-1-yl)purines

Compound Description: These compounds were synthesized as potential prodrugs of penciclovir, an antiviral drug. [] The alkoxycarbonyl group at the 4-position of the but-1-yl side chain was varied to optimize oral bioavailability. [] The isopropyl monocarbonate derivative showed the highest urinary recovery of penciclovir in mice. []

Relevance: Although 2-amino-9-(3-hydroxymethyl-4-alkoxycarbonyloxybut-1-yl)purines belong to a different chemical class than 5-{[benzyl(methyl)amino]methyl}-N-[1-(hydroxymethyl)-2-methylpropyl]isoxazole-3-carboxamide, they both possess a hydroxymethyl group on a side chain. Exploring the influence of different substituents, such as the alkoxycarbonyl group in the case of these purine derivatives, on the hydroxymethyl group's stability and bioavailability could offer insights for modifications of the target compound.

4-Benzyl and 4-benzoyl-3-dimethylaminopyridin-2(1H)-ones

Compound Description: This series of compounds represents a class of non-nucleoside inhibitors of HIV-1 reverse transcriptase. [] Modifications at the C-5 and C-6 positions of the pyridinone ring, as well as the substituents on the C-3 amino group, were explored to optimize anti-HIV activity against wild-type and mutant strains. []

Relevance: 5-{[Benzyl(methyl)amino]methyl}-N-[1-(hydroxymethyl)-2-methylpropyl]isoxazole-3-carboxamide shares a benzyl group attached to a nitrogen atom with the 4-benzyl-3-dimethylaminopyridin-2(1H)-ones. While the core structures differ, examining the structure-activity relationships of the pyridinone derivatives, particularly the influence of substituents on the benzyl group, can provide valuable information for potential modifications and optimization of the target compound's biological activity.

N-(2,4-di-tert-butyl-5-hydroxyphenyl)-4-oxo-1,4-dihydroquinoline-3-carboxamide (Ivacaftor)

Compound Description: Ivacaftor is a clinically approved potentiator of cystic fibrosis transmembrane conductance regulator (CFTR) function, specifically for the ∆F508 mutation. [] It was found to reduce the cellular stability of ∆F508-CFTR and interfere with the efficacy of corrector drugs. []

Relevance: This compound is included due to its function as a potentiator of CFTR. 5-{[benzyl(methyl)amino]methyl}-N-[1-(hydroxymethyl)-2-methylpropyl]isoxazole-3-carboxamide, given its structural features, could potentially interact with membrane proteins like CFTR. Understanding Ivacaftor's mechanism and limitations as a potentiator could be beneficial in assessing whether the target compound might exhibit similar properties or be targeted for similar therapeutic applications.

3-Amino-2-methyl-N-(3-phenyl-5-isoxazolyl)propanamides (1) and 5-(3-aminopropylamino)-3-phenylisoxazoles (2)

Compound Description: These are two classes of muscle relaxant compounds with a central mode of action. [] Conformationally restricted analogs of these compounds were synthesized and evaluated to determine the preferred conformation for muscle relaxant activity. []

Relevance: Both 3-amino-2-methyl-N-(3-phenyl-5-isoxazolyl)propanamides and 5-(3-aminopropylamino)-3-phenylisoxazoles share the isoxazole ring system with 5-{[benzyl(methyl)amino]methyl}-N-[1-(hydroxymethyl)-2-methylpropyl]isoxazole-3-carboxamide. The study of these muscle relaxants and their structure-activity relationships can provide valuable insights into the potential for the target compound to exhibit similar pharmacological activity, as well as highlight the importance of conformational aspects for modulating biological effects.

Azulene derivatives of N-substituted amino acid blue guaiac hydrocarbon azulene-1-sulfonamide

Compound Description: These novel azulene derivatives are reported to possess significant anti-ulcer activity. [] The compounds feature variations in the N-substituted amino acid moiety. []

Relevance: While the core structure is different, the N-substituted amino acid moiety present in these azulene derivatives is analogous to the N-[1-(hydroxymethyl)-2-methylpropyl] carboxamide side chain of 5-{[benzyl(methyl)amino]methyl}-N-[1-(hydroxymethyl)-2-methylpropyl]isoxazole-3-carboxamide. Studying the anti-ulcer activity and structure-activity relationships of these azulene derivatives could provide insights into potential modifications and optimization of the target compound, specifically focusing on the carboxamide side chain and its potential influence on biological activity.

(2S)-N-{4-[(Z)-amino(methoxyimino)methyl]benzyl}-1-{(2R)-2-[3-chloro-5-(difluoromethoxy)phenyl]-2-hydroxyethanoyl}-azetidine-2-carboxamide (AZD0837) and (2S)-N-{4-[amino(imino)methyl]benzyl}-1-{(2R)-2-[3-chloro-5-(difluoromethoxy)phenyl]-2-hydroxyethanoyl}-azetidine-2-carboxamide (AR-H067637)

Compound Description: AZD0837 is an oral anticoagulant prodrug that is metabolized to its active form, AR-H067637, a potent thrombin inhibitor. [, ] Ketoconazole, a CYP3A inhibitor, was found to increase the plasma exposure of both AZD0837 and AR-H067637 in pigs. [, ] AR-H067637 was found to be extensively excreted in bile. [, ]

Relevance: This pair of compounds, while structurally dissimilar to 5-{[benzyl(methyl)amino]methyl}-N-[1-(hydroxymethyl)-2-methylpropyl]isoxazole-3-carboxamide, offers valuable information about the influence of metabolic pathways, particularly CYP3A, on drug exposure and clearance. Given that the target compound contains a benzyl group, which is often a site for metabolic transformations, understanding the impact of CYP3A modulation on AZD0837 and AR-H067637 can provide valuable insights for predicting the metabolic fate and potential drug interactions of the target compound. ,

DL-threo-β-Benzyloxyaspartate (DL-TBOA)

Compound Description: DL-threo-β-Benzyloxyaspartate (DL-TBOA) is a competitive blocker of excitatory amino acid transporters (EAATs), particularly potent against EAAT2. [] It inhibits glutamate uptake and reduces glutamate-induced currents without activating glutamate receptors. []

Properties

Product Name

5-{[benzyl(methyl)amino]methyl}-N-[1-(hydroxymethyl)-2-methylpropyl]isoxazole-3-carboxamide

IUPAC Name

5-[[benzyl(methyl)amino]methyl]-N-(1-hydroxy-3-methylbutan-2-yl)-1,2-oxazole-3-carboxamide

Molecular Formula

C18H25N3O3

Molecular Weight

331.4 g/mol

InChI

InChI=1S/C18H25N3O3/c1-13(2)17(12-22)19-18(23)16-9-15(24-20-16)11-21(3)10-14-7-5-4-6-8-14/h4-9,13,17,22H,10-12H2,1-3H3,(H,19,23)

InChI Key

IFNVMVRACXWZEY-UHFFFAOYSA-N

SMILES

CC(C)C(CO)NC(=O)C1=NOC(=C1)CN(C)CC2=CC=CC=C2

Canonical SMILES

CC(C)C(CO)NC(=O)C1=NOC(=C1)CN(C)CC2=CC=CC=C2

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.